2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
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Description
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0542766 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research on bioactive benzothiazolinone acetamide analogs, including 2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy for electron injection, suggesting their application in photovoltaic cells. Additionally, their non-linear optical (NLO) activities were assessed, revealing significant second-order hyperpolarizability values, which hint at their utility in creating advanced optical materials. Molecular docking studies further identified binding interactions with cyclooxygenase 1 (COX1), although this aspect diverges from the requested exclusion of drug-related information (Mary et al., 2020).
Structure-Activity Relationships in PI3K/mTOR Inhibition
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of various 6,5-heterocyclic analogs aimed at improving metabolic stability. These studies have identified potent inhibitors, highlighting the compound's efficacy in vitro and in vivo, though specific interactions and mechanisms are tailored toward drug development rather than broader scientific applications, which might not align perfectly with the request to avoid drug use and dosage information (Stec et al., 2011).
Antimicrobial and Antitumor Activity
Research on novel imines and thiazolidinones derived from this compound has indicated promising antibacterial and antifungal activities. These studies suggest the potential of these compounds in developing new antimicrobial agents. Moreover, derivatives of 2-(4-aminophenyl)benzothiazole, related to the compound of interest, have shown considerable antitumor activity against various cancer cell lines, underscoring their relevance in cancer research (Fuloria et al., 2009); (Yurttaş et al., 2015).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-3-5-13-15(7-10)23-17(19-13)20-16(21)9-22-14-6-4-12(18)8-11(14)2/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZCRRVSVMTLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.